
Bicyclo(2.2.1)hept-2-en-7-one, 5,6-bis(methylene)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo(2.2.1)hept-2-en-7-one, 5,6-bis(methylene)- is an organic compound with the molecular formula C9H8O. It is a bicyclic structure that includes a seven-membered ring with two methylene groups attached at the 5 and 6 positions. This compound is known for its unique chemical properties and reactivity, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo(2.2.1)hept-2-en-7-one, 5,6-bis(methylene)- typically involves the reaction of norbornene derivatives with suitable reagents. One common method includes the Diels-Alder reaction followed by oxidation to introduce the ketone functionality. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions using optimized catalysts and continuous flow reactors. The process is designed to maximize yield and purity while minimizing by-products and waste. Advanced purification techniques such as distillation and chromatography are employed to isolate the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Bicyclo(2.2.1)hept-2-en-7-one, 5,6-bis(methylene)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxygenated derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methylene groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or esters, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
Bicyclo(2.2.1)hept-2-en-7-one, 5,6-bis(methylene)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound’s derivatives have been explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of Bicyclo(2.2.1)hept-2-en-7-one, 5,6-bis(methylene)- involves its interaction with various molecular targets and pathways. The compound’s reactivity is largely due to the strained bicyclic structure, which makes it susceptible to nucleophilic attack. The methylene groups can participate in cycloaddition reactions, forming new ring structures. The ketone functionality can undergo nucleophilic addition, leading to various derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo(2.2.1)hept-2-en-7-one: Similar structure but lacks the methylene groups at the 5 and 6 positions.
Bicyclo(2.2.1)hept-2-ene: A related compound without the ketone functionality.
Norbornene: A simpler bicyclic compound used in similar types of reactions.
Uniqueness
Bicyclo(2.2.1)hept-2-en-7-one, 5,6-bis(methylene)- is unique due to the presence of both the ketone group and the methylene groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo a wide range of reactions makes it a valuable compound in research and industrial applications.
Propriétés
Numéro CAS |
57297-57-1 |
|---|---|
Formule moléculaire |
C9H8O |
Poids moléculaire |
132.16 g/mol |
Nom IUPAC |
5,6-dimethylidenebicyclo[2.2.1]hept-2-en-7-one |
InChI |
InChI=1S/C9H8O/c1-5-6(2)8-4-3-7(5)9(8)10/h3-4,7-8H,1-2H2 |
Clé InChI |
ZEHCJEXMYPMSCO-UHFFFAOYSA-N |
SMILES canonique |
C=C1C2C=CC(C1=C)C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


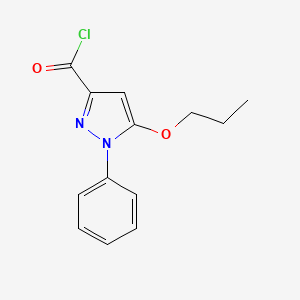
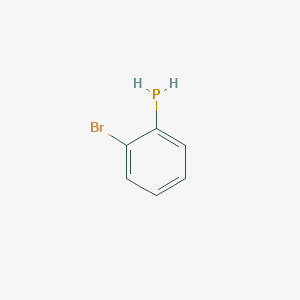
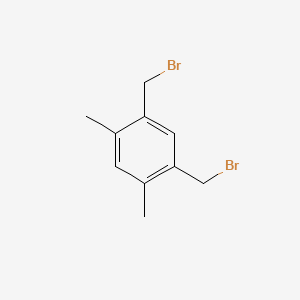


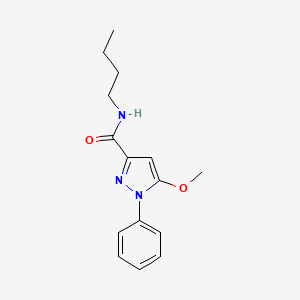
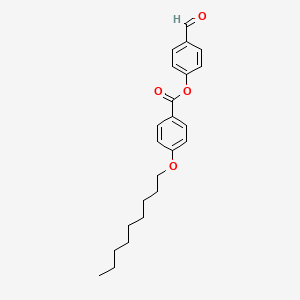
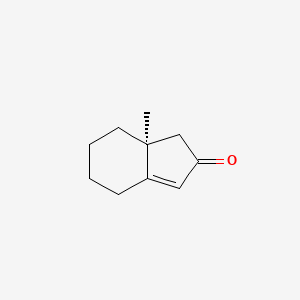
![2-[Ethyl(phenyl)amino]-2-oxoethyl dimethylsulfamate](/img/structure/B14632279.png)
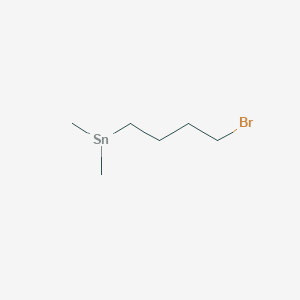
![1-[(3-Methoxyphenyl)sulfanyl]-2-nitrobenzene](/img/structure/B14632289.png)
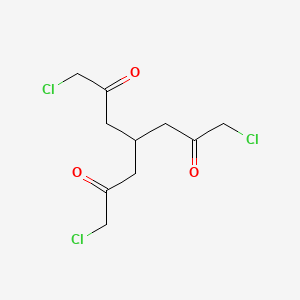
![3-Phenyl-5,7-di(piperidin-1-yl)-[1,2,4]triazolo[4,3-a][1,3,5]triazine](/img/structure/B14632294.png)

